2-Phenoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a phenoxyethyl group, a methylfuran moiety, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxyethanol with 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced hexahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, thiols, polar aprotic solvents, mild to moderate temperatures.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced hexahydroquinoline derivatives.
Substitution: Substituted phenoxyethyl derivatives with different nucleophiles.
Scientific Research Applications
2-Phenoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: shares similarities with other hexahydroquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C24H25NO5 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-phenoxyethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H25NO5/c1-15-11-12-20(30-15)23-21(16(2)25-18-9-6-10-19(26)22(18)23)24(27)29-14-13-28-17-7-4-3-5-8-17/h3-5,7-8,11-12,23,25H,6,9-10,13-14H2,1-2H3 |
InChI Key |
UJDDDRZVSWPRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC4=CC=CC=C4)C |
Origin of Product |
United States |
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